molecular formula C17H19N3O3S B4585479 2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide

2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide

Cat. No. B4585479
M. Wt: 345.4 g/mol
InChI Key: WOWDBDBLNXXNLM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide" typically involves condensation reactions and can be characterized using methods like single crystal X-ray diffraction and spectral analysis. For instance, synthesis of a similar compound, 2-((2-hydroxynaphthalen-1-yl)methylene)hydrazine-carbothioamide, was achieved through a slow evaporation method and characterized by single crystal X-ray diffraction and frontier molecular orbital analysis (Sivajeyanthi, Jeevaraj, Balasubramani, Viswanathan, & Velmurugan, 2017).

Molecular Structure Analysis

The molecular structure of related hydrazinecarbothioamide compounds has been studied using techniques like Hirshfeld surface analysis. This analysis provides insights into the molecular interactions and stability of the crystal structure, as seen in studies of similar compounds (Sivajeyanthi et al., 2017).

Chemical Reactions and Properties

Hydrazinecarbothioamide compounds exhibit various chemical reactions, forming heterocyclic rings and other complex structures under specific conditions. For example, the reaction of N-substituted hydrazinecarbothioamides with certain reagents yielded various heterocyclic rings as characterized by spectral techniques including IR, NMR, and mass spectrometry (Aly et al., 2018).

Physical Properties Analysis

The physical properties of these compounds, such as crystal structure and bonding interactions, can be analyzed through X-ray diffraction and Hirshfeld surface analysis. This provides insight into the compound's stability and intermolecular interactions (Sivajeyanthi et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity and potential for forming various heterocyclic structures, are significant for these compounds. Studies using spectral analysis and reactivity tests reveal these characteristics (Aly et al., 2018).

Scientific Research Applications

Fluorescent Probes for Iron Detection

Research has explored the use of N-phenyl-2-(2-hydroxynaphthalen-1-ylmethylene)hydrazinecarbothioamide as a fluorescent sensor for detecting Fe(III) in aqueous solutions. This compound exhibits selective and sensitive fluorescence responses to Fe(III), making it a valuable tool for environmental and biological applications (María José Casanueva Marenco et al., 2012).

Crystal Structure and Molecular Analysis

Another study focuses on the crystal structure, Hirshfeld surface analysis, and frontier molecular orbital analysis of 2-((2-hydroxynaphthalen-1-yl)methylene)hydrazine-carbothioamide, highlighting its potential in material science for understanding molecular interactions and properties (P. Sivajeyanthi et al., 2017).

Antibacterial Activity

A study on the synthesis and antibacterial activity of various substituted oxadiazole derivatives, including hydrazinecarbothioamides, demonstrates their potent antibacterial properties against both Gram-positive and Gram-negative bacteria. This suggests their potential application in developing new antibacterial agents (H. Kaur et al., 2011).

Chemical Synthesis and Reactivity

Research on the synthesis of 2- and 3-acetylfuran carbethoxyhydrazones investigates their reactivity, showing the potential of these compounds in organic synthesis and chemical transformations (L. М. Pevzner et al., 2015).

Synthesis and Biological Screening

Another significant application is in the synthesis and biological screening of 5-(1H-Indol-3-Ylmethyl)-N-(Substituted Phenyl)-1, 2, 4-Thiadiazol-2-Amine Derivatives from hydrazinecarbothioamide compounds, showcasing their antibacterial and antifungal activities (N. Siddiqui & M. Alam, 2016).

properties

IUPAC Name

1-[[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]amino]-3-(furan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c21-16(19-20-17(24)18-10-15-5-2-8-22-15)11-23-14-7-6-12-3-1-4-13(12)9-14/h2,5-9H,1,3-4,10-11H2,(H,19,21)(H2,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWDBDBLNXXNLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC(=O)NNC(=S)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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